
4-(4-tert-butylbenzyl)-N-(3-nitrophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-tert-butylphenyl)methyl]-N-(3-nitrophenyl)piperazine-1-carboxamide is an organic compound belonging to the class of phenylpiperazines. These compounds are characterized by a piperazine ring bound to a phenyl group. This particular compound has a tert-butylphenyl group and a nitrophenyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-butylphenyl)methyl]-N-(3-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction using a nitrobenzene derivative and the piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-tert-butylphenyl)methyl]-N-(3-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the nitro group to an amino group, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives with altered electronic properties.
Substitution: Substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
4-[(4-tert-butylphenyl)methyl]-N-(3-nitrophenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-tert-butylphenyl)methyl]-N-(3-nitrophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine: This compound shares structural similarities but has a sulfonyl group instead of a carboxamide group.
4-tert-Butylphenol: A simpler compound with a tert-butylphenyl group but lacking the piperazine and nitrophenyl groups.
Uniqueness
4-[(4-tert-butylphenyl)methyl]-N-(3-nitrophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H28N4O3 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
4-[(4-tert-butylphenyl)methyl]-N-(3-nitrophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H28N4O3/c1-22(2,3)18-9-7-17(8-10-18)16-24-11-13-25(14-12-24)21(27)23-19-5-4-6-20(15-19)26(28)29/h4-10,15H,11-14,16H2,1-3H3,(H,23,27) |
Clave InChI |
CTFKKQHLMNAYDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


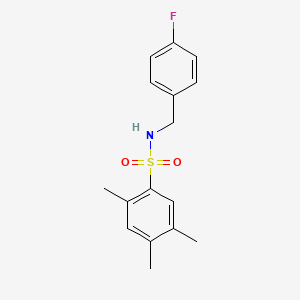
![N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14931116.png)
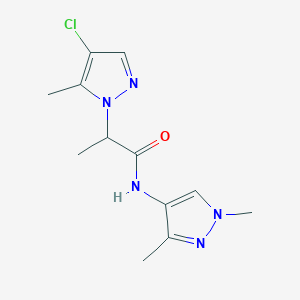
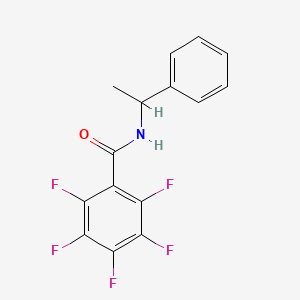
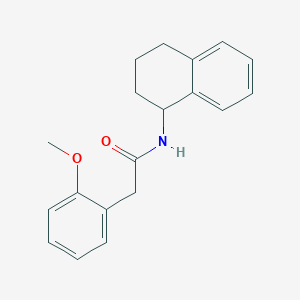
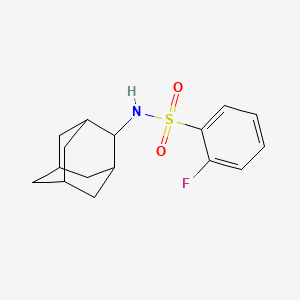
![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14931154.png)
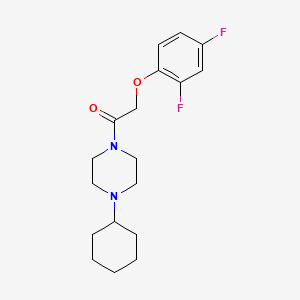

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14931181.png)
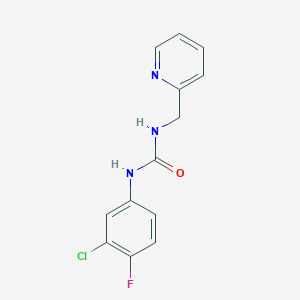
![(3,5-Dimethyl-1,2-oxazol-4-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B14931197.png)
![N-(3-chlorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14931201.png)

